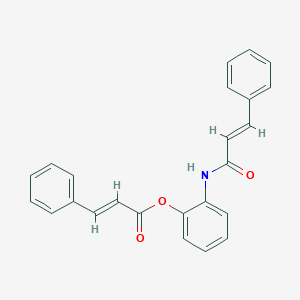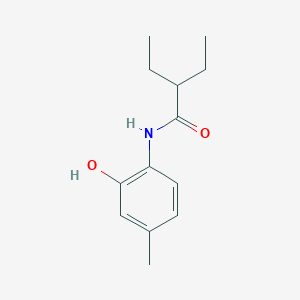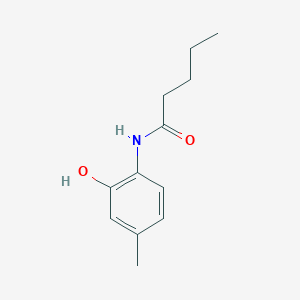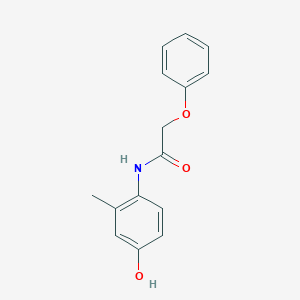
5-Hydroxy-1-naphthyl 2-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-1-naphthyl 2-methylbenzenesulfonate is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. This compound is also known as H-7 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Mécanisme D'action
The mechanism of action of 5-Hydroxy-1-naphthyl 2-methylbenzenesulfonate involves the inhibition of protein kinases by binding to the ATP-binding site of the kinase. This results in the inhibition of phosphorylation of downstream substrates, leading to the modulation of various cellular processes. The exact mechanism of inhibition of different protein kinases by H-7 may vary depending on the specific kinase and its substrate.
Biochemical and Physiological Effects:
5-Hydroxy-1-naphthyl 2-methylbenzenesulfonate has been shown to have various biochemical and physiological effects. It has been reported to inhibit cell proliferation and induce apoptosis in various cancer cell lines. This compound has also been shown to modulate the activity of ion channels and neurotransmitter receptors in the nervous system. Additionally, H-7 has been shown to inhibit smooth muscle contraction and platelet aggregation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-Hydroxy-1-naphthyl 2-methylbenzenesulfonate in lab experiments is its specificity for protein kinases. This compound has been shown to selectively inhibit various protein kinases, making it a useful tool for studying the role of specific kinases in various cellular processes. Additionally, H-7 is relatively easy to synthesize and has good solubility in organic solvents.
However, there are also some limitations associated with the use of 5-Hydroxy-1-naphthyl 2-methylbenzenesulfonate in lab experiments. This compound has been reported to have some off-target effects, which may complicate the interpretation of results. Additionally, the inhibition of protein kinases by H-7 may not accurately reflect the physiological regulation of these kinases in vivo.
Orientations Futures
There are several future directions for research on 5-Hydroxy-1-naphthyl 2-methylbenzenesulfonate. One potential area of research is the development of more specific protein kinase inhibitors that can target specific kinases without affecting off-target proteins. Another area of research is the investigation of the physiological regulation of protein kinases in vivo, which may help to better understand the role of these kinases in various cellular processes. Additionally, the potential therapeutic applications of H-7 in various diseases such as cancer and neurological disorders could be explored further.
Méthodes De Synthèse
The synthesis of 5-Hydroxy-1-naphthyl 2-methylbenzenesulfonate involves the reaction of 2-methylbenzenesulfonyl chloride with 5-hydroxy-1-naphthol in the presence of a base such as pyridine. The resulting compound is a white crystalline solid that is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).
Applications De Recherche Scientifique
5-Hydroxy-1-naphthyl 2-methylbenzenesulfonate has been widely used in scientific research as a protein kinase inhibitor. It has been shown to inhibit various protein kinases such as protein kinase C (PKC), protein kinase A (PKA), and myosin light chain kinase (MLCK). This compound has been used to study the role of protein kinases in various cellular processes such as cell proliferation, apoptosis, and differentiation.
Propriétés
Formule moléculaire |
C17H14O4S |
|---|---|
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
(5-hydroxynaphthalen-1-yl) 2-methylbenzenesulfonate |
InChI |
InChI=1S/C17H14O4S/c1-12-6-2-3-11-17(12)22(19,20)21-16-10-5-7-13-14(16)8-4-9-15(13)18/h2-11,18H,1H3 |
Clé InChI |
INSFTSKYNQICLN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1S(=O)(=O)OC2=CC=CC3=C2C=CC=C3O |
SMILES canonique |
CC1=CC=CC=C1S(=O)(=O)OC2=CC=CC3=C2C=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-ethoxy-N-{5-[(2-ethoxybenzoyl)amino]-2-methylphenyl}benzamide](/img/structure/B290655.png)


![N-[4-(diethylamino)-2-methylphenyl]-2-ethylbutanamide](/img/structure/B290658.png)
![N-(2,2-dimethoxyethyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B290659.png)
![5-Bromo-2-naphthyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290661.png)
![4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290663.png)



![N-[3-(1-hydroxyethyl)phenyl]pentanamide](/img/structure/B290671.png)
